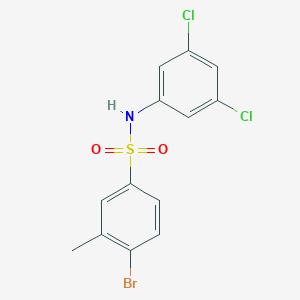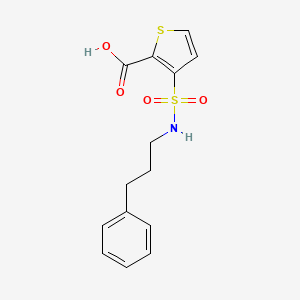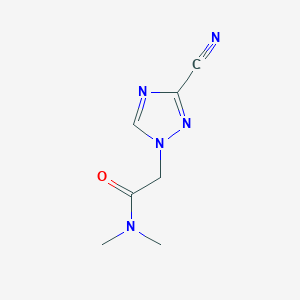
1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one, also known as DFHBI, is a synthetic compound that has been widely used in scientific research for its unique properties. This molecule has a diazepan ring structure with a difluorobenzoyl group attached to it, which makes it highly fluorescent and enables it to bind selectively to RNA molecules. In
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one involves the binding of the molecule to RNA molecules through a stacking interaction with the aromatic ring of the difluorobenzoyl group. This interaction induces a conformational change in the RNA structure, which results in an increase in fluorescence intensity. The binding of 1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one to RNA is highly selective and specific, which makes it an ideal probe for RNA imaging and detection.
Biochemical and Physiological Effects:
1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one has been shown to have minimal biochemical and physiological effects on living cells and organisms. The molecule is non-toxic and non-invasive, which makes it an ideal probe for in vitro and in vivo imaging of RNA molecules.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one in lab experiments include its high selectivity and specificity for RNA molecules, its high fluorescence intensity, and its non-toxic and non-invasive nature. However, the limitations of using 1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one include its limited applicability to certain RNA structures, its sensitivity to environmental factors such as pH and temperature, and its potential interference with other fluorescent probes.
Future Directions
There are several future directions for the use of 1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one in scientific research, including the development of new RNA imaging techniques that can detect and quantify RNA in living cells and organisms, the optimization of the synthesis method to yield higher purity and yield of 1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one, and the exploration of new applications for 1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one in RNA research. Additionally, the development of new fluorescent probes that can complement the properties of 1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one and expand the range of RNA structures that can be imaged and detected is also an area of future research.
Synthesis Methods
The synthesis of 1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one involves several steps, including the reaction of 2,5-difluorobenzoyl chloride with 1,4-diazepan-5-one in the presence of a base such as triethylamine, followed by purification through column chromatography. This method has been optimized to yield high purity and high yield of 1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one.
Scientific Research Applications
1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one has been widely used in scientific research as a fluorescent probe for RNA molecules. This molecule has a high affinity for RNA and can bind selectively to different RNA structures, including riboswitches, aptamers, and RNA aptamers. The binding of 1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one to RNA induces a conformational change that results in a significant increase in fluorescence intensity, which can be detected by fluorescence microscopy or spectroscopy. This property of 1-(2,5-Difluorobenzoyl)-1,4-diazepan-5-one has been exploited in various applications, including RNA imaging, RNA detection, and RNA quantification.
properties
IUPAC Name |
1-(2,5-difluorobenzoyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O2/c13-8-1-2-10(14)9(7-8)12(18)16-5-3-11(17)15-4-6-16/h1-2,7H,3-6H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHHRLBGGQIWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCNC1=O)C(=O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N,6-trimethyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7567476.png)


![2-[(5-methyl-1,2-oxazol-3-yl)oxy]-N-phenylmethoxyacetamide](/img/structure/B7567492.png)
![3-[[(5-Methylpyridin-2-yl)amino]methyl]benzonitrile](/img/structure/B7567499.png)
![2-Chloro-3-[(3-methylpiperidin-1-yl)methyl]quinoline](/img/structure/B7567507.png)
![N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B7567515.png)
![4-bromo-1-methyl-N-[3-(2-methylpropoxy)propyl]pyrrole-2-carboxamide](/img/structure/B7567530.png)




